Spiro[2.5]octan-6-ylmethanesulfonyl chloride
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Overview
Description
Spiro[2.5]octan-6-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₅ClO₂S and a molecular weight of 222.74 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The spiro[2.5]octane moiety provides a rigid and sterically hindered framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octan-6-ylmethanesulfonyl chloride typically involves the reaction of spiro[2.5]octan-6-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Spiro[2.5]octan-6-ylmethanol+Methanesulfonyl chloride→Spiro[2.5]octan-6-ylmethanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale sulfonyl chloride synthesis, such as maintaining anhydrous conditions and using efficient mixing and cooling systems, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-6-ylmethanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or thiol under specific conditions.
Oxidation: Although less common, the spiro[2.5]octane moiety can undergo oxidation reactions under harsh conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Scientific Research Applications
Spiro[2.5]octan-6-ylmethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[2.5]octan-6-ylmethanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptan-6-ylmethanesulfonyl chloride
- Spiro[3.5]nonan-7-ylmethanesulfonyl chloride
- Spiro[4.5]decan-8-ylmethanesulfonyl chloride
Uniqueness
Spiro[2.5]octan-6-ylmethanesulfonyl chloride is unique due to its specific spiro[2.5]octane framework, which provides a distinct steric environment and rigidity. This structural feature can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry and research applications.
Properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDUYBGZNNJROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CS(=O)(=O)Cl)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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